molecular formula C14H25NO3 B13547503 tert-butyl N-(2-cyclohexyl-1-oxopropan-2-yl)carbamate

tert-butyl N-(2-cyclohexyl-1-oxopropan-2-yl)carbamate

Cat. No.: B13547503
M. Wt: 255.35 g/mol
InChI Key: HTVNTKWHFSWMGZ-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-cyclohexyl-1-oxopropan-2-yl)carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a cyclohexyl group, and a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-cyclohexyl-1-oxopropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexyl ketone derivative under specific conditions. One common method involves the use of Boc anhydride and ethanol, followed by the addition of an aqueous ammonia solution. The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(2-cyclohexyl-1-oxopropan-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane. Reaction conditions often involve specific temperatures and pressures to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines .

Scientific Research Applications

Tert-butyl N-(2-cyclohexyl-1-oxopropan-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(2-cyclohexyl-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-(2-cyclohexyl-1-oxopropan-2-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and in biochemical research .

Properties

Molecular Formula

C14H25NO3

Molecular Weight

255.35 g/mol

IUPAC Name

tert-butyl N-(2-cyclohexyl-1-oxopropan-2-yl)carbamate

InChI

InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-14(4,10-16)11-8-6-5-7-9-11/h10-11H,5-9H2,1-4H3,(H,15,17)

InChI Key

HTVNTKWHFSWMGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C=O)C1CCCCC1

Origin of Product

United States

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